(5Z)-2-(3-hydroxyanilino)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one
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Overview
Description
The compound (5Z)-2-(3-hydroxyanilino)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one is a synthetic organic molecule characterized by a thiazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-hydroxyaniline, pyridine-3-carbaldehyde, and thiazolone derivatives.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out in solvents like ethanol or methanol, with temperatures ranging from room temperature to reflux conditions. Catalysts such as acetic acid or p-toluenesulfonic acid may be used to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Purification Techniques: Employing crystallization, chromatography, or recrystallization to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyaniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine or thiazolone functionalities, potentially yielding amine or thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amine or thiazolidine derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in organic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, such as kinases or proteases, due to its structural features.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with biological targets.
Industry
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5Z)-2-(3-hydroxyanilino)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-(3-hydroxyanilino)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4-one: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.
(5Z)-2-(4-hydroxyanilino)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one: Similar structure but with a 4-hydroxyanilino group instead of 3-hydroxyanilino.
Uniqueness
The unique positioning of the hydroxyanilino and pyridinyl groups in (5Z)-2-(3-hydroxyanilino)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one can result in distinct biological activity and chemical reactivity compared to its analogs. This uniqueness can be leveraged in drug design to achieve specific therapeutic effects.
Properties
CAS No. |
641996-83-0 |
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Molecular Formula |
C15H11N3O2S |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(5Z)-2-(3-hydroxyphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11N3O2S/c19-12-5-1-4-11(8-12)17-15-18-14(20)13(21-15)7-10-3-2-6-16-9-10/h1-9,19H,(H,17,18,20)/b13-7- |
InChI Key |
ZFWDNNOTLQJZBP-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)N=C2NC(=O)/C(=C/C3=CN=CC=C3)/S2 |
Canonical SMILES |
C1=CC(=CC(=C1)O)N=C2NC(=O)C(=CC3=CN=CC=C3)S2 |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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